molecular formula C12H16O3 B178358 Ethyl 4-(3-hydroxyphenyl)butanoate CAS No. 160721-25-5

Ethyl 4-(3-hydroxyphenyl)butanoate

Cat. No.: B178358
CAS No.: 160721-25-5
M. Wt: 208.25 g/mol
InChI Key: LAUUBUHMYMXNAO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxyphenyl)butanoate, also known as benzenebutanoic acid, 3-hydroxy-, ethyl ester, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a 4-(3-hydroxyphenyl)butanoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-hydroxyphenyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxybenzoic acid with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Another synthetic route involves the reduction of ethyl 4-(3-nitrophenyl)butanoate using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. This method converts the nitro group to a hydroxyl group, yielding this compound .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Commonly used catalysts in industrial production include sulfuric acid and p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(3-hydroxyphenyl)butanoate has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that this compound may reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties : The compound has shown the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related conditions.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, positioning it as a candidate for further development in cancer therapy.

Agricultural Applications

The compound's properties have also led to exploration in agricultural contexts:

  • Pesticidal Activity : this compound has shown effectiveness against certain pests and pathogens, indicating potential as a natural pesticide.
  • Plant Growth Regulation : Studies suggest that it may enhance plant growth and yield when used as a growth regulator.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals, protecting against oxidative damage
CytotoxicityExhibits selective cytotoxicity against cancer cell lines

Anti-inflammatory Study

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for chronic inflammatory diseases.

Cytotoxicity Assessment

In vitro tests on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. This finding positions it as a promising candidate for further development in cancer therapy.

Antioxidant Evaluation

The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated notable ability to neutralize free radicals. This indicates its potential role in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of ethyl 4-(3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(3-hydroxyphenyl)butanoate can be compared with similar compounds such as:

    Ethyl 4-(4-hydroxyphenyl)butanoate: Similar structure but with the hydroxyl group in the para position.

    Ethyl 4-(3-methoxyphenyl)butanoate: Contains a methoxy group instead of a hydroxyl group.

    Ethyl 4-(3-chlorophenyl)butanoate: Contains a chlorine atom instead of a hydroxyl group.

These compounds differ in their chemical reactivity and biological activities due to the presence of different functional groups

Biological Activity

Ethyl 4-(3-hydroxyphenyl)butanoate, also known as a phenolic compound, has garnered interest for its potential biological activities, particularly in antioxidant properties and its effects on various biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14O3
  • Molecular Weight : 218.24 g/mol
  • Melting Point : Approximately 50-51 °C
  • Boiling Point : Estimated at around 357.6 °C at 760 mmHg

The compound features a hydroxyphenyl group attached to a butanoate moiety, which contributes to its biological activity.

Antioxidant Activity

This compound acts primarily as an antioxidant , neutralizing free radicals through the donation of hydrogen atoms. This mechanism interrupts free radical chain reactions, protecting cells from oxidative damage.

  • Enzymatic Interaction : The compound enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play critical roles in cellular defense against oxidative stress .

Gene Expression Modulation

Research indicates that this compound can upregulate genes involved in antioxidant defenses, including:

  • Glutathione Peroxidase
  • Heme Oxygenase-1

These gene expressions contribute to the overall protective effects against oxidative stress in various cell types .

In Vitro Studies

  • Cell Culture Experiments : In vitro studies have demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in cultured cells, indicating its potential protective effects against oxidative damage.
  • Antioxidant Assays : Various assays (e.g., DPPH radical scavenging assay) have shown that this compound exhibits strong antioxidant activity comparable to other well-known antioxidants like butylated hydroxytoluene (BHT).

In Vivo Studies

  • Animal Models : Animal studies suggest that administration of this compound leads to improved health markers related to oxidative stress, such as reduced lipid peroxidation and enhanced antioxidant enzyme levels.
  • Dosage Effects : The protective effects were observed at both low and moderate doses, with higher doses potentially leading to diminishing returns on efficacy due to metabolic saturation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntioxidant PropertiesUnique Features
This compoundC12H14O3Strong antioxidantModulates gene expression related to oxidative stress
Butylated Hydroxytoluene (BHT)C15H24OCommon food preservativeLess effective at high temperatures
Tert-butylhydroquinone (TBHQ)C10H14O2Food preservationMore soluble in fats than water
Propyl GallateC10H12O5Antioxidant in food productsDerived from gallic acid; less effective in plastics

This compound stands out due to its dual role as both a polymer stabilizer and a biologically active compound.

Properties

IUPAC Name

ethyl 4-(3-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUUBUHMYMXNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569933
Record name Ethyl 4-(3-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160721-25-5
Record name Ethyl 4-(3-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-(3-hydroxyphenyl)butanoate
Ethyl 4-(3-hydroxyphenyl)butanoate
Ethyl 4-(3-hydroxyphenyl)butanoate
Ethyl 4-(3-hydroxyphenyl)butanoate
Ethyl 4-(3-hydroxyphenyl)butanoate
Ethyl 4-(3-hydroxyphenyl)butanoate

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